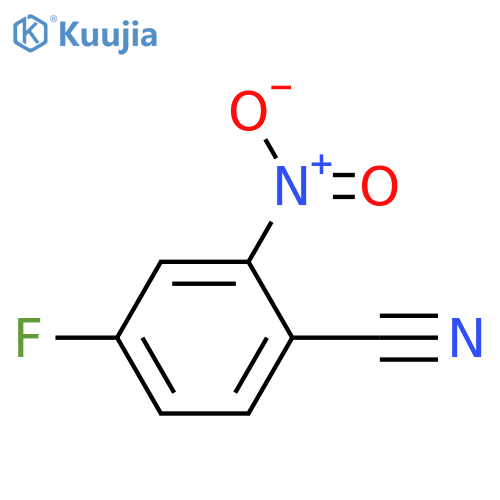

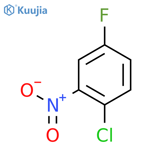

A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate

,

Czechoslovakia,

,

,